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Introduction

Tetraoctyltin (CszHesSn), an organotin compound, is characterized by a central tin atom
covalently bonded to four octyl groups.[1] This colorless to pale yellow liquid is insoluble in
water and sees primary application as a catalyst in various chemical reactions and as a heat
stabilizer in the production of plastics and polymers, notably polyvinyl chloride (PVC).[1] While
industrially significant, the biological activities of organotin compounds, including their potential
neurotoxic and immunotoxic effects, necessitate a thorough understanding for professionals in
research and drug development. This guide provides an in-depth overview of the chemical
structure, properties, experimental protocols for synthesis and analysis, and the known
biological interactions of tetraoctyltin.

Chemical Structure and Properties

The fundamental structure of tetraoctyltin consists of a central tin atom (Sn) bonded to four n-
octyl chains.

Physicochemical Properties

A summary of the key physicochemical properties of tetraoctyltin is presented in Table 1. This
data is essential for its handling, application, and in the design of experimental studies.
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Property Value References

Chemical Formula Cs2HesSn [1112][3]

CAS Number 3590-84-9 [1][2]

Molecular Weight 571.60 g/mol [2]
Colorless to pale yellow

Appearance o [1][4]
liquid/oil

- . 224 °C at 1 mmHg; 268 °C at

Boiling Point [4115]
13 hPa

Density 0.98 g/cm3 at 20 °C [5]

Refractive Index

1.4677

[416]1[7]

Insoluble in water; Soluble in

Solubility chloroform and sparingly [L1[4116]1[7]
soluble in ethyl acetate.
Flash Point 102 °C -180 °C [4151[7]

Experimental Protocols
Synthesis of Tetraoctyltin via Trialkyl-aluminum

Reaction

This method describes the preparation of tetraoctyltin from tin-tetraacetate and trioctyl-

aluminum.

Materials:

Tin-tetraacetate

Trioctyl-aluminum

Argon (or other inert gas)

Tetrahydrofuran (THF), anhydrous
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» Sintered glass filter

o Standard glassware for inert atmosphere reactions (four-neck flask, stirrer, dropping funnel,
condenser, thermometer)

Procedure:

e In a 250 ml four-neck flask equipped with a stirrer, dropping funnel, condenser with an argon
supply, and a thermometer, add 71 g of tin-tetraacetate and 106.5 g of anhydrous
tetrahydrofuran to create a slurry.[4]

o While stirring and maintaining an inert atmosphere by passing argon through the apparatus,
slowly add 102.7 g of trioctyl-aluminum to the slurry in a dropwise manner. The addition
should take approximately 1 hour and 40 minutes.[4]

» During the addition, cool the reaction mixture to maintain a temperature below 65°C, as the
reaction is exothermic.[4]

» After the complete addition of trioctyl-aluminum, heat the reaction mixture to the reflux
temperature of tetrahydrofuran and maintain it for 1 to 2 hours with continuous stirring.[4]

» Following the reflux period, the precipitated aluminum tri-acetate is removed by filtration
through a sintered glass filter under vacuum.[4]

o The filter cake (aluminum tri-acetate) is washed three times with 100 ml of tetrahydrofuran.

[4]

e The tetrahydrofuran is removed from the filtrate by distillation, preferably under reduced
pressure, to yield the final product, tetraoctyltin.[4]

Characterization by Gas Chromatography-Mass
Spectrometry (GC-MS)

This protocol provides a general method for the analysis of organotin compounds, which can
be adapted for tetraoctyltin.

Instrumentation:
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e Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7000 Series GC-
MS/MS).[7]

e Capillary column (e.g., Thermo Scientific TraceGOLD TG-5MS).
Sample Preparation (Derivatization and Extraction):

For samples in an aqueous matrix, a derivatization step is typically required to increase the
volatility of the organotin compounds. A common derivatizing agent is sodium
tetraethylborate.[8]

To a known volume of the sample, add an appropriate buffer (e.g., acetate buffer) to adjust
the pH.[7]

Add the derivatization agent and allow the reaction to proceed for a set time (e.g., 30
minutes).[7]

Extract the derivatized compounds into an organic solvent such as hexane.[7]
The organic layer is then collected for GC-MS analysis.[7]

GC-MS Parameters:

« Injection: Automated splitless injection.

Carrier Gas: Helium at a constant flow rate.

Temperature Program: An appropriate temperature gradient is established to ensure the
separation of the compounds of interest.

MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, and data
can be acquired in full scan or selected ion monitoring (SIM) or multiple reaction monitoring
(MRM) mode for higher selectivity and sensitivity.[7]

Characterization by Nuclear Magnetic Resonance (NMR)
Spectroscopy
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This protocol outlines the general steps for preparing a sample of tetraoctyltin for NMR
analysis.

Materials:

NMR tube

Deuterated solvent (e.g., chloroform-d, CDCIs)

Pasteur pipette

Glass wool

Procedure:

e For a'H NMR spectrum, dissolve approximately 5-25 mg of the tetraoctyltin sample in
about 0.7 mL of a suitable deuterated solvent, such as chloroform-d. For 3C NMR, a more
concentrated solution is preferable.

o Ensure the sample is fully dissolved.

o To remove any particulate matter, filter the solution through a small plug of glass wool
packed into a Pasteur pipette directly into the NMR tube.

o The final volume of the sample in the NMR tube should be appropriate for the spectrometer
being used (typically around 4-5 cm in height).

o Cap the NMR tube securely before placing it in the spectrometer.

Determination of Acute Oral Toxicity (LD50)

The following is a general procedure for determining the LD50 value, which is a measure of
acute toxicity.

Experimental Design:

o Animals: Typically, young adult rats or mice of a specific strain are used.[9] Both sexes
should be represented.
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o Dose Groups: At least 3-5 dose levels of tetraoctyltin are selected, with the aim of
identifying a dose that causes no mortality and one that causes 100% mortality.

o Administration: The test substance is administered orally (gavage) in a single dose.

e Observation Period: Animals are observed for a set period, typically 14 days, for signs of
toxicity and mortality.[10]

Procedure:
e Animals are acclimatized to the laboratory conditions before the study.
e Food is typically withheld overnight before dosing.

» Tetraoctyltin is administered at the predetermined dose levels to the respective groups of
animals.

e Animals are observed for clinical signs of toxicity at regular intervals on the first day and at
least once daily thereafter for the duration of the observation period.

e The number of mortalities in each dose group is recorded.

e The LD50 value is calculated using a recognized statistical method, such as the Probit
analysis.[9]

Biological Activity and Signaling Pathways

Organotin compounds are known to exert neurotoxic and immunotoxic effects.[2] While specific
pathways for tetraoctyltin are not extensively detailed in the literature, the general
mechanisms for related organotins provide a basis for understanding its potential biological
interactions.

Neurotoxicity

The neurotoxic effects of organotins are thought to involve several mechanisms, including the
activation of glial cells, induction of apoptosis in neuronal cells, and interference with
neurotransmitter systems.[2]
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Caption: Proposed neurotoxic mechanisms of tetraoctyltin.

Immunotoxicity

The immunotoxicity of organotin compounds is often characterized by thymic atrophy due to
the suppression of immature thymocyte proliferation and the induction of apoptosis in mature
thymocytes.[2] This can lead to a suppressed T-cell-mediated immune response.[2]
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Caption: Proposed immunotoxic mechanisms of tetraoctyltin.

Experimental Workflow for In Vitro Immunotoxicity
Assessment

A general workflow for assessing the immunotoxic potential of a compound like tetraoctyltin in
vitro is depicted below. This often involves a tiered approach, starting with cytotoxicity assays

followed by more specific functional assays.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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